(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative featuring a fused acetamido group at position 6 and a benzo[d]thiazole-6-carbonyl imino substituent at position 2. Its (Z)-stereochemistry arises from the imino group’s configuration, which influences molecular interactions in biological systems. The compound’s synthesis likely involves coupling reactions similar to those described for related benzothiazoles, such as the condensation of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines or esters under reflux conditions .
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-11(25)22-13-4-6-15-17(8-13)30-20(24(15)9-18(26)28-2)23-19(27)12-3-5-14-16(7-12)29-10-21-14/h3-8,10H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGDIRPKDAFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
Bioactivity: Compound 22’s BRAF kinase inhibition highlights the importance of carboxamide and pyridinylamino propyl groups in enhancing target binding. The absence of these groups in the (Z)-methyl compound may reduce kinase affinity, though its ester group could improve membrane permeability .
Synthesis : The (Z)-methyl compound’s synthesis likely mirrors methods used for carboxamide analogs but substitutes esters for amines, altering solubility and reactivity .
Physicochemical Properties
Bioactivity Context
While plant-derived benzothiazoles (e.g., salternamides) from marine actinomycetes often exhibit antimicrobial or anticancer properties , synthetic analogs like Compound 22 prioritize kinase inhibition. The (Z)-methyl compound’s bioactivity may align with these trends but requires empirical validation .
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